molecular formula C11H16ClN B1487552 1-(4-Chlorophenyl)-3-methylbutan-2-amine CAS No. 105871-09-8

1-(4-Chlorophenyl)-3-methylbutan-2-amine

Cat. No. B1487552
M. Wt: 197.7 g/mol
InChI Key: AIJIRICRIUMVSU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis of Sibutramine and Metabolites Synthesis pathways for Sibutramine and its metabolites, including 1-(4-Chlorophenyl)-3-methylbutan-2-amine, were discussed, detailing key steps like Grignard–reduction reactions and conversion of 4-chlorophenylacetonitrile into 3-hydroxycyclobutanecarbonitrile (Jeffery et al., 1996).

Enzyme Inhibition Research The compound's transformation into irreversible monoamine oxidase-B (MAO-B) inactivators by N-methylation was studied, revealing insights into enzyme adduct formation and the effect of N-methylation on this process (Ding & Silverman, 1993).

Corrosion Inhibition The use of 1-(4-Chlorophenyl)-3-methylbutan-2-amine derivatives as corrosion inhibitors for mild steel in acidic medium was investigated, highlighting their protective film formation and interaction with the steel surface (Boughoues et al., 2020).

Material Chemistry and Catalysis Research on the Ru-catalyzed hydrogenation–decarbonylation of amino acids to primary amines, including 1-(4-Chlorophenyl)-3-methylbutan-2-amine, explored the conversion of amino acids into valuable chemicals, emphasizing the role of reaction parameters and catalyst optimization (Verduyckt et al., 2017).

Molecular Interaction Studies Studies on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including 1-(4-Chlorophenyl)-3-methylbutan-2-amine, were conducted to understand the molecular interactions and equilibrium of these complexes in various solvents (Castaneda et al., 2001).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(4-chlorophenyl)-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJIRICRIUMVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-methylbutan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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